2-Methoxy-4-piperazin-1-ylmethyl-phenol
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Overview
Description
2-Methoxy-4-piperazin-1-ylmethyl-phenol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a methoxy group at the second position and a piperazin-1-ylmethyl group at the fourth position on the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-piperazin-1-ylmethyl-phenol can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-piperazin-1-ylmethyl-phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield various substituted phenols .
Scientific Research Applications
2-Methoxy-4-piperazin-1-ylmethyl-phenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-piperazin-1-ylmethyl-phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methoxy-4-piperazin-1-ylmethyl-phenol include other piperazine derivatives such as:
- 1-(2-Methoxyphenyl)piperazine
- 4-(4-Methylpiperazin-1-yl)piperidine
- 2-((4-Arylpiperazin-1-yl)methyl)phenol .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
443694-35-7 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methoxy-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C12H18N2O2/c1-16-12-8-10(2-3-11(12)15)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3 |
InChI Key |
ZVUHUZRRWJTJFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCNCC2)O |
Origin of Product |
United States |
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